molecular formula C17H28Cl2N2O2 B1684209 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride CAS No. 63916-38-1

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

Cat. No.: B1684209
CAS No.: 63916-38-1
M. Wt: 363.3 g/mol
InChI Key: VGWNCYGMSISHSA-UHFFFAOYSA-N
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Description

NU1064 is a potent inhibitor of poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in the repair of deoxyribonucleic acid damage. This compound has shown significant potential in enhancing the cytotoxicity of various anti-cancer agents, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of NU1064 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NU1064 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NU1064 has a wide range of scientific research applications, including:

Mechanism of Action

NU1064 exerts its effects by inhibiting poly(adenosine diphosphate-ribose) polymerase, an enzyme that plays a crucial role in the repair of deoxyribonucleic acid damage. By inhibiting this enzyme, NU1064 prevents the repair of deoxyribonucleic acid damage, leading to increased cytotoxicity in cancer cells. The molecular targets and pathways involved include the deoxyribonucleic acid damage response pathway and the poly(adenosine diphosphate-ribose) polymerase signaling pathway .

Comparison with Similar Compounds

NU1064 is similar to other poly(adenosine diphosphate-ribose) polymerase inhibitors, such as NU1025 and olaparib. NU1064 is unique in its ability to potentiate the cytotoxicity of a wide range of anti-cancer agents, making it a valuable tool in cancer research. Similar compounds include:

Properties

CAS No.

63916-38-1

Molecular Formula

C17H28Cl2N2O2

Molecular Weight

363.3 g/mol

IUPAC Name

[1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride

InChI

InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H

InChI Key

VGWNCYGMSISHSA-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl

Canonical SMILES

CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl

Appearance

white solid powder

63916-38-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NU1064;  NU-1064;  NU 1064.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride
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